Product packaging for 4,7-dichloro-1H-benzo[d][1,2,3]triazole(Cat. No.:)

4,7-dichloro-1H-benzo[d][1,2,3]triazole

Cat. No.: B11721615
M. Wt: 188.01 g/mol
InChI Key: WUXJVNNVRXJAQY-UHFFFAOYSA-N
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Description

4,7-Dichloro-1H-benzo[d][1,2,3]triazole is a benzotriazole derivative serving as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery research. The benzotriazole core is recognized as a privileged structure for designing pharmacologically active compounds, demonstrating a wide spectrum of biological properties. This dichloro-substituted analog is particularly valuable for its potential in generating novel heterocyclic systems through various reactions, including condensation and cyclization, functioning as a synthetic auxiliary or leaving group in complex molecular transformations. In biomedical research, benzotriazole derivatives have shown significant promise as antimicrobial agents. They have been investigated against a range of Gram-positive and Gram-negative bacteria, with some derivatives exhibiting potent activity comparable to standard antibiotics. Furthermore, the benzotriazole pharmacophore is a key structural component in the development of antitubulin agents, with certain acrylonitrile derivatives demonstrating potent tubulin inhibition, a validated target in anticancer drug discovery. The structure is also frequently employed as a bioisosteric replacement for other triazolic systems, modulating the biological activity and physicochemical properties of lead compounds. Researchers utilize this compound to explore new chemical space in libraries targeting various kinases and signaling pathways. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2N3 B11721615 4,7-dichloro-1H-benzo[d][1,2,3]triazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

4,7-dichloro-2H-benzotriazole

InChI

InChI=1S/C6H3Cl2N3/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,(H,9,10,11)

InChI Key

WUXJVNNVRXJAQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNN=C2C(=C1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for 4,7 Dichloro 1h Benzo D 1 2 3 Triazole and Its Derivatives

Strategies for Benzotriazole (B28993) Core Synthesis

The construction of the fundamental benzotriazole ring system can be achieved through several established synthetic routes. These methods primarily fall into two major categories: cycloaddition reactions, which build the triazole ring onto a benzene (B151609) precursor, and alternative cyclization approaches, which typically form the triazole ring from a pre-substituted benzene derivative.

Cycloaddition Reactions, including Huisgen 1,3-Dipolar Cycloaddition

One of the most powerful and versatile methods for constructing five-membered heterocycles, including the 1,2,3-triazole ring of the benzotriazole system, is the Huisgen 1,3-dipolar cycloaddition. researchgate.net This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. researchgate.net

For the synthesis of benzotriazoles, the reaction typically occurs between an azide (B81097) and a benzyne (B1209423) or a substituted alkyne. The reaction of azides with benzynes, often generated in situ, provides a rapid and mild pathway to a variety of substituted and functionalized benzotriazoles. stackexchange.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has become a prominent method for producing 1,2,3-triazoles with high yields and exceptional regioselectivity for the 1,4-disubstituted isomer. nih.gov While originally developed for terminal alkynes, this methodology has been expanded. Recent advancements have focused on the development of heterogeneous copper catalysts, which are favored for their stability, cost-effectiveness, ease of separation from the reaction mixture, and reusability. nih.gov

The general mechanism of the Huisgen cycloaddition involves the participation of 4 π-electrons from the 1,3-dipolar compound (the azide) and 2 π-electrons from the dipolarophile (the alkyne or benzyne) in a concerted, pericyclic shift. researchgate.net However, the introduction of a copper catalyst modifies the process to a stepwise mechanism, which accounts for the high regioselectivity observed in CuAAC reactions. nih.gov

Alternative Cyclization Approaches

The classical and most direct alternative to cycloaddition for synthesizing the benzotriazole core is the intramolecular cyclization of an ortho-substituted aniline (B41778) derivative. Specifically, the reaction of an o-phenylenediamine (B120857) with nitrous acid is a long-established method. stackexchange.com

In this process, one of the amino groups of the o-phenylenediamine is first converted to a diazonium salt through diazotization with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid. stackexchange.comorganic-chemistry.org The resulting ortho-amino diazonium ion is a transient intermediate. Instead of undergoing reactions typical for diazonium salts, such as Sandmeyer reactions, it undergoes a rapid intramolecular cyclization where the adjacent free amino group attacks the diazonium group. stackexchange.com Subsequent proton loss yields the stable aromatic benzotriazole ring system. This reaction is generally not reversible due to the high stability of the benzotriazole product. stackexchange.com A crucial requirement for this intramolecular cyclization is that the two amino groups must be ortho to each other on the benzene ring. stackexchange.com

Regioselective Synthesis of Substituted Benzotriazoles

Achieving regioselectivity is a critical challenge in the synthesis and functionalization of substituted benzotriazoles, particularly concerning the position of substituents on both the benzene ring and the nitrogen atoms of the triazole moiety.

For the benzene ring, the substitution pattern is typically dictated by the choice of the starting material. For instance, using a pre-substituted o-phenylenediamine in a diazotization reaction directly leads to a correspondingly substituted benzotriazole. stackexchange.com

For substitutions on the triazole nitrogens (N-1 vs. N-2), the challenge lies in controlling the site of reactions like alkylation or arylation. The regioselectivity of N-alkylation can be influenced by several factors, including the steric and electronic nature of substituents on the benzotriazole ring, the choice of the alkylating agent, the base, and the solvent. For example, in the related indazole system, the presence of electron-withdrawing groups at the C-7 position can confer excellent N-2 regioselectivity during alkylation. This highlights the significant impact of substrate electronics on the reaction outcome.

Introduction of Dichloro Substituents and Other Functionalization Strategies

The synthesis of 4,7-dichloro-1H-benzo[d] stackexchange.comprepchem.comgoogle.comtriazole is not typically achieved by direct chlorination of a parent benzotriazole molecule, as this would likely lead to a mixture of isomers and be difficult to control. Instead, the required substitution pattern is installed on the precursor before the formation of the triazole ring.

The established and logical synthetic route proceeds via the diazotization of a specific, pre-functionalized precursor: 3,6-dichloro-1,2-phenylenediamine . stackexchange.com The synthesis of this key intermediate itself starts from a simpler chlorinated aromatic compound. A plausible pathway involves the following steps:

Dinitration of 1,4-Dichlorobenzene : The synthesis begins with 1,4-dichlorobenzene. A double nitration reaction using a strong nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is performed to introduce two nitro groups onto the ring, yielding 1,4-dichloro-2,3-dinitrobenzene (B3192749). vulcanchem.com The synthesis of related dichlorodinitrobenzene compounds, such as 1,5-dichloro-2,4-dinitrobenzene from m-dichlorobenzene, is well-documented. orgsyn.org

Reduction to Diamine : The resulting 1,4-dichloro-2,3-dinitrobenzene is then subjected to a reduction reaction. Both nitro groups are reduced to amino groups using standard reducing agents (e.g., tin or iron in acidic medium, or catalytic hydrogenation) to give the crucial intermediate, 3,6-dichloro-1,2-phenylenediamine.

Diazotization and Cyclization : Finally, 3,6-dichloro-1,2-phenylenediamine is treated with nitrous acid (NaNO₂/H⁺). stackexchange.com This induces the diazotization of one amino group, followed by immediate intramolecular cyclization with the second amino group to form the stable triazole ring, yielding the target compound, 4,7-dichloro-1H-benzo[d] stackexchange.comprepchem.comgoogle.comtriazole.

This precursor-based approach ensures that the chlorine atoms are fixed in the desired 4- and 7-positions of the final benzotriazole product.

Post-Synthetic Modifications and Derivatization Routes

Once the 4,7-dichloro-1H-benzo[d] stackexchange.comprepchem.comgoogle.comtriazole core is synthesized, it can undergo further chemical transformations to generate a variety of derivatives. These modifications can target the N-H proton of the triazole ring or, in some cases, the chloro substituents, although the latter typically requires more forcing conditions (e.g., nucleophilic aromatic substitution). The most common derivatization route involves substitution at one of the triazole nitrogen atoms.

N-Alkylation and N-Arylation Strategies

N-alkylation and N-arylation are fundamental transformations for derivatizing 4,7-dichloro-1H-benzo[d] stackexchange.comprepchem.comgoogle.comtriazole. These reactions involve the substitution of the acidic proton on the triazole ring with an alkyl or aryl group. The reaction typically proceeds by deprotonating the benzotriazole with a base to form a benzotriazolide anion, which then acts as a nucleophile, attacking an alkyl halide or an activated aryl halide.

A variety of conditions can be employed to achieve these transformations, and the choice of base, solvent, and catalyst can influence the reaction's efficiency and regioselectivity (N-1 vs. N-2 substitution). Microwave irradiation has been shown to promote fast and efficient N-arylation reactions, overcoming the limitations of long reaction times sometimes observed with electron-poor amines under thermal conditions. nih.gov Ligand-free catalytic systems, for instance using CuO nanoparticles, have been developed for the N-arylation of related azoles, offering a simple and efficient method at room temperature. researchgate.net

The table below summarizes representative conditions for N-alkylation and N-arylation of N-heterocycles analogous to benzotriazole.

Reaction TypeSubstrate TypeReagent(s)BaseCatalystSolventConditionsRef
N-Alkylation7-Chloro-1,5-benzodiazepine-2,4-dioneMethyl iodide, Benzyl (B1604629) bromideK₂CO₃TBABDMFReflux google.com
N-Alkylation7-Chloro-1,5-benzodiazepine-2,4-dione2-Chloromethyl-pyridine HClNaOHTBABDMFReflux google.com
N-Arylation4-ChloroquinazolinesN-MethylanilinesNoneNoneTHF/H₂OMicrowave (100-120°C) nih.govbeilstein-journals.org
N-Arylation1,2,4-Triazole (B32235)Aryl IodidesK₂CO₃CuO nanoparticlesNMPRoom Temp researchgate.net
N-ArylationImidazolesAryl HalidesK₂CO₃Salen-Cu(II) complexToluene110°C researchgate.net

Halogenation and Other Electrophilic/Nucleophilic Substitutions

The introduction of additional halogen atoms or other functional groups onto the 4,7-dichloro-1H-benzo[d] mdpi.comresearchgate.netresearchgate.nettriazole core can be achieved through various electrophilic and nucleophilic substitution reactions. These transformations are crucial for modulating the electronic properties and biological activities of the resulting molecules.

Halogenation: The direct halogenation of benzotriazoles can be challenging due to the electron-withdrawing nature of the triazole ring. However, methods have been developed for the regioselective halogenation of related 1,2,3-triazole systems. For instance, a method for the regioselective halogenation of 2-substituted-1,2,3-triazoles has been developed via sp2 C–H activation, which is compatible with various functional groups. researchgate.netrsc.org Another approach involves the use of potassium halides (KBr, KCl, and KI) with Oxone as an oxidant under transition-metal-free conditions to achieve the halogenation of 4-aryl-1,2,3-triazoles at ambient temperatures. rsc.org These methodologies could potentially be adapted for the further halogenation of the 4,7-dichloro-1H-benzo[d] mdpi.comresearchgate.netresearchgate.nettriazole ring, although specific examples are not detailed in the provided search results.

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. libretexts.orgyoutube.com The rate and regioselectivity of EAS reactions are governed by the nature of the substituents already present on the ring. libretexts.org For the 4,7-dichloro-1H-benzo[d] mdpi.comresearchgate.netresearchgate.nettriazole, the two chlorine atoms are deactivating, ortho-para directing groups, while the fused triazole ring is a strongly deactivating group. This complex substitution pattern makes predicting the outcome of EAS reactions challenging without experimental data. Common EAS reactions include nitration (using HNO3/H2SO4 to introduce a NO2+ group) and sulfonation. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a key reaction for introducing nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. nih.govyoutube.com The chlorine atoms on the 4,7-dichloro-1H-benzo[d] mdpi.comresearchgate.netresearchgate.nettriazole ring can potentially be displaced by strong nucleophiles. The classical SNAr mechanism involves the formation of a Meisenheimer intermediate. nih.gov In some cases, these reactions can proceed via a concerted mechanism. nih.gov For instance, the reaction of 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene with amines results in the displacement of the 1-hydroxybenzotriazolyl anion. scirp.org A similar reactivity could be anticipated for 4,7-dichloro-1H-benzo[d] mdpi.comresearchgate.netresearchgate.nettriazole, where a nucleophile could replace one or both of the chloro substituents. One study demonstrated that in 4,7-dichloroquinoline (B193633), the chlorine at the 4-position is selectively replaced by an azide group (NaN3) in DMF, leaving the chlorine at the 7-position intact. mdpi.comresearchgate.net This suggests that selective nucleophilic substitution on the dichlorinated benzene ring of the benzotriazole is feasible.

Reaction TypeGeneral ReagentsPotential Product TypeReference
Halogenation (via C-H activation)Halogen source, Activating agentPoly-halogenated benzotriazole researchgate.net, rsc.org
Halogenation (Oxidative)KX (X=Cl, Br, I), OxonePoly-halogenated benzotriazole rsc.org
NitrationHNO₃, H₂SO₄Nitro-dichloro-benzotriazole libretexts.org
Nucleophilic SubstitutionNucleophile (e.g., NaN₃, Amines)Functionalized-chloro-benzotriazole mdpi.com, researchgate.net, nih.gov

Formation of Hybrid Molecules and Conjugates

The 1,2,3-triazole moiety is a valuable "linker" in medicinal chemistry, often utilized to connect different pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. nih.gov The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for synthesizing 1,2,3-triazole-containing hybrids. mdpi.comresearchgate.netnih.gov

Synthesis via Click Chemistry: The formation of hybrid molecules often involves modifying the benzotriazole core to introduce either an azide or an alkyne functionality, which can then react with a complementary partner. For example, a hybrid molecule was synthesized by reacting a 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (B1436442) (HOBt) via a Cu(I)-catalyzed click reaction. mdpi.comresearchgate.net This strategy could be applied to 4,7-dichloro-1H-benzo[d] mdpi.comresearchgate.netresearchgate.nettriazole by first functionalizing it with a propargyl group to create an alkyne derivative. This derivative could then be reacted with various azides to generate a library of hybrid molecules.

Another example involves the synthesis of benzimidazole-1,2,3-triazole hybrids, where derivatives of 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol containing an azide were reacted with various terminal alkynes to produce the target hybrids. nih.gov

General Synthetic Strategies: The synthesis of 1,2,3-triazole-containing hybrids is not limited to CuAAC. Other methods include ruthenium-catalyzed reactions, which yield 1,5-regioisomers, and non-catalytic thermal pathways. nih.gov Multicomponent reactions also provide an efficient route to substituted 1,2,4-triazoles. organic-chemistry.org

The versatility of the triazole ring allows for the creation of a wide array of hybrid structures. For example, various 1,2,4-triazolethiones have been synthesized, which can serve as building blocks for more complex molecules. nih.gov Furthermore, the functionalization of 1,2,4-triazoles can be achieved through selective zincation or magnesiation, allowing for the introduction of various substituents. acs.org

Hybrid TypeKey ReactionStarting Materials ExampleReference
Quinoline-BenzotriazoleCu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)4-azido-7-chloroquinoline, Alkyne derivative of HOBt mdpi.com, researchgate.net
Benzimidazole-TriazoleClick ChemistryAzide-functionalized Benzimidazole (B57391), Terminal Alkynes nih.gov
Carbazole-TriazoleNot specifiedCarbazole and Triazole moieties nih.gov
General 1,2,3-Triazole HybridsSuzuki-Miyaura Cross-CouplingBoronic acids, Phenyl 1H-1,2,3-triazole nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For 4,7-dichloro-1H-benzo[d] thieme-connect.dethieme-connect.deepo.orgtriazole, ¹H NMR spectroscopy is used to identify the number and connectivity of protons in the molecule. The aromatic region of the spectrum is of particular interest. The two protons on the benzene (B151609) ring are expected to appear as distinct signals, with their chemical shifts and coupling patterns providing crucial information about their relative positions and the electronic effects of the chlorine and triazole substituents. The N-H proton of the triazole ring typically appears as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration.

Table 1: Expected NMR Data for 4,7-dichloro-1H-benzo[d] thieme-connect.dethieme-connect.deepo.orgtriazole

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity Assignment
¹HAromatic regionDoubletAromatic CH
¹HAromatic regionDoubletAromatic CH
¹HVariableBroad SingletN-H
¹³CAromatic regionSingletAromatic C-Cl
¹³CAromatic regionSingletAromatic C-Cl
¹³CAromatic regionSingletAromatic C-H
¹³CAromatic regionSingletAromatic C-H
¹³CAromatic regionSingletAromatic C-N
¹³CAromatic regionSingletAromatic C-N

Note: Specific chemical shift values are dependent on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For 4,7-dichloro-1H-benzo[d] thieme-connect.dethieme-connect.deepo.orgtriazole, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can be used to confirm its elemental composition.

The mass spectrum of 4,7-dichloro-1H-benzo[d] thieme-connect.dethieme-connect.deepo.orgtriazole would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This pattern is a definitive indicator of the number of chlorine atoms in the molecule.

Electron impact (EI) or electrospray ionization (ESI) techniques can be used to generate ions. The subsequent fragmentation of the molecular ion provides a unique fingerprint that can be used for structural confirmation. Expected fragmentation pathways for this compound could include the loss of a nitrogen molecule (N₂) from the triazole ring or the cleavage of the C-Cl bonds. In related dihalogenated benzotriazole (B28993) compounds, mass spectrometry has been used to confirm the structure and bonding. epo.org

Table 2: Expected Mass Spectrometry Data for 4,7-dichloro-1H-benzo[d] thieme-connect.dethieme-connect.deepo.orgtriazole

Analysis Expected Observation Information Gained
Molecular Ion (M⁺)Peak corresponding to the molecular weightConfirmation of molecular formula
Isotopic PatternCharacteristic pattern for two chlorine atomsConfirmation of the presence of two chlorine atoms
FragmentationLoss of N₂, Cl, or HClStructural information based on fragmentation pathways

X-ray Crystallography for Solid-State Structure Determination

For 4,7-dichloro-1H-benzo[d] thieme-connect.dethieme-connect.deepo.orgtriazole, a single crystal suitable for X-ray diffraction would be grown. The resulting crystal structure would confirm the planar nature of the benzotriazole ring system and provide the exact positions of the chlorine atoms on the benzene ring, unequivocally distinguishing it from other possible isomers. Furthermore, the crystallographic data would reveal how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding involving the N-H group and potential π-π stacking of the aromatic rings. While specific crystallographic data for 4,7-dichloro-1H-benzo[d] thieme-connect.dethieme-connect.deepo.orgtriazole is not widely published, the technique is a standard for confirming the structures of novel triazole derivatives.

Table 3: Expected X-ray Crystallography Data for 4,7-dichloro-1H-benzo[d] thieme-connect.dethieme-connect.deepo.orgtriazole

Parameter Information Provided
Crystal SystemThe symmetry of the unit cell
Space GroupThe arrangement of molecules in the crystal
Unit Cell DimensionsThe size of the repeating unit in the crystal
Bond Lengths & AnglesPrecise geometric details of the molecule
Intermolecular InteractionsInformation on hydrogen bonding and other non-covalent interactions

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the absorption of infrared radiation by molecular vibrations.

The IR spectrum of 4,7-dichloro-1H-benzo[d] thieme-connect.dethieme-connect.deepo.orgtriazole would display characteristic absorption bands that confirm the presence of its key functional groups. A notable feature would be the N-H stretching vibration of the triazole ring, which is expected to appear as a broad band in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic ring and the N=N stretching of the triazole ring would give rise to absorptions in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹. IR spectroscopy is also a useful tool for monitoring the progress of chemical reactions during the synthesis of such compounds. thieme-connect.deepo.org

Table 4: Expected Infrared (IR) Absorption Bands for 4,7-dichloro-1H-benzo[d] thieme-connect.dethieme-connect.deepo.orgtriazole

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch3100 - 3500 (broad)1,2,3-Triazole
Aromatic C-H Stretch3000 - 3100Benzene Ring
C=C and N=N Stretch1400 - 1600Aromatic/Triazole Rings
C-Cl Stretch< 800Dichloro-substituents

Computational Chemistry and Theoretical Modeling of 4,7 Dichloro 1h Benzo D 1 2 3 Triazole Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. DFT calculations are central to understanding the properties of benzotriazole (B28993) derivatives. For instance, theoretical calculations at levels like B3LYP/6-31G* have been employed to determine the relative stability of different isomers of substituted benzotriazoles, such as 1-(hydroxymethyl)benzotriazole and 2-(hydroxymethyl)benzotriazole. nih.gov Such studies can reveal subtle energy differences, suggesting which tautomeric or isomeric forms are more likely to be observed in condensed phases. nih.gov

Table 1: Common DFT Functionals and Basis Sets Used in Triazole Research

Functional/Basis Set Application Area Reference
B3LYP/6-31G* Isomer stability analysis nih.gov
B3LYP/6-311++G** Calculation of quantum chemical descriptors for QSAR nih.gov
ωB97X-D Prediction of photophysical properties (absorption/fluorescence) rsc.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For flexible molecules, MD provides critical insights into conformational preferences and stability. In the context of triazole-containing systems, MD simulations are used to explore the accessible conformations in different environments, such as in vacuum or explicit solvents like water. nih.gov

The stability of a ligand-protein complex or the conformational dynamics of a molecule can be assessed by monitoring several parameters during the simulation. Key metrics include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure, indicating the structural stability of the system over the simulation period. semanticscholar.orgresearchgate.net Stable systems typically show RMSD values that plateau after an initial equilibration period. semanticscholar.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average position, highlighting flexible regions within the molecule. nih.gov

Radius of Gyration (RoG): Describes the compactness of a molecule's structure over time. nih.gov

Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule that is accessible to a solvent, providing information on hydrophobic core stability. nih.gov

For example, MD simulations of peptidomimetics containing 1,4-disubstituted 1H-1,2,3-triazoles have been used to determine their folding properties and predict secondary structures like helices in different solvents. nih.gov Similarly, simulations on benzimidazole (B57391) derivatives, which are structurally related to benzotriazoles, have confirmed the stability of ligand binding within protein pockets. semanticscholar.org These analyses are essential for understanding how 4,7-dichloro-1H-benzo[d] nih.govdergipark.org.trnih.govtriazole and its derivatives might behave in a dynamic biological environment.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle is that the structural features of a molecule determine its physicochemical properties, which in turn dictate its biological activity. nih.gov

The general workflow for developing a QSAR model involves several key steps:

Data Set Preparation: A series of structurally related compounds with known biological activities (e.g., IC50 values) is compiled and divided into a training set (for model building) and a test set (for external validation). dergipark.org.trresearchgate.net

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical information of a molecule, are calculated. These can include constitutional, topological, geometric, and quantum chemical descriptors. nih.govmdpi.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Genetic Function Approximation (GFA), are used to select the most relevant descriptors and build a mathematical equation linking them to the biological activity. nih.govdergipark.org.tr

Model Validation: The model's robustness and predictive power are rigorously assessed through internal validation (e.g., leave-one-out cross-validation) and external validation using the test set. nih.govresearchgate.net

In studies of triazole derivatives, QSAR models have been successfully developed to predict antifungal and antibiotic properties. nih.gov These models often identify descriptors related to connectivity, electronegativity, polarizability, and van der Waals properties as being crucial for activity. nih.gov For aromatase inhibitors based on 1,2,3-triazoles, descriptors such as ligand efficiency, atomic net charges, and the octanol/water partition coefficient (logP) were found to be important. dergipark.org.tr Such models can be invaluable for screening virtual libraries and prioritizing the synthesis of new derivatives, including those of 4,7-dichloro-1H-benzo[d] nih.govdergipark.org.trnih.govtriazole, with potentially enhanced activities.

Table 2: Representative Descriptor Types in QSAR Studies of Triazole Derivatives

Descriptor Type Example Significance Reference
Topological Connectivity Indices Describes atomic arrangement and branching. nih.gov
Quantum Chemical Atomic Net Charges (qN1) Relates to electrostatic interactions and reactivity. dergipark.org.tr
Physicochemical Partition Coefficient (logP) Indicates hydrophobicity and membrane permeability. dergipark.org.tr

| Electronic | Electronegativity, Polarizability | Governs non-covalent interactions. | nih.gov |

Molecular Docking and Binding Interaction Analysis with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein or nucleic acid (receptor). wjarr.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. derpharmachemica.com

Docking studies involving triazole and benzotriazole derivatives have been performed against a wide array of biological targets. For example, derivatives have been docked into the active sites of:

Acetylcholinesterase (AChE): To identify potential inhibitors for Alzheimer's disease, where interactions with catalytic triad (B1167595) residues are key. researchgate.net

Bacterial Proteins: To explore antibacterial potential, with studies targeting proteins like DNA gyrase. nih.govnih.gov

Cancer-Related Proteins: Including various kinases and tubulin, to investigate anticancer activity. semanticscholar.orgderpharmachemica.com

Viral Proteases: Such as the SARS-CoV-2 main protease, to screen for antiviral agents. researchgate.netmdpi.com

The output of a docking simulation includes a binding score, which estimates the binding affinity, and a predicted binding pose. wjarr.com Analysis of this pose reveals specific molecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, between the ligand and amino acid residues in the receptor's binding site. derpharmachemica.comresearchgate.net For instance, docking studies of benzofuran-tethered triazoles against the SARS-CoV-2 main protease identified key binding interactions that inform their inhibitory potential. researchgate.net This approach allows researchers to form hypotheses about how 4,7-dichloro-1H-benzo[d] nih.govdergipark.org.trnih.govtriazole might interact with specific biological macromolecules, guiding the design of more potent and selective derivatives.

Table 3: Examples of Molecular Docking Studies on Triazole/Benzotriazole Derivatives

Ligand Class Protein Target Key Findings Reference(s)
Quinoline-based nih.govdergipark.org.trnih.gov-triazole hybrid Acetylcholinesterase (AChE) The model predicted interactions with the catalytic site of the enzyme. researchgate.net
Benzotriazole-based β-amino alcohols Bacterial proteins (e.g., from S. aureus) Identified compounds with favorable binding interactions, suggesting antibacterial potential. nih.gov
Baylis-Hillman derived 1,2,3-triazoles Proteins in cancer progression Docking predicted binding modes and affinities, correlating with in vitro anticancer activity. derpharmachemica.com
Benzofuran-tethered triazolylcarbazoles SARS-CoV-2 main protease Showed moderate to high binding affinity through various molecular interactions. researchgate.net

Investigation of Potential Biological Activities and Mechanistic Research

Studies on Enzyme Inhibition Mechanisms

The ability of a molecule to inhibit the activity of specific enzymes is a key characteristic sought in the development of new therapeutic agents. Research into the inhibitory profile of 4,7-dichloro-1H-benzo[d]triazole has been explored across several classes of enzymes.

Kinase Inhibition Research (e.g., EGFR, c-Met)

Kinases, such as the Epidermal Growth Factor Receptor (EGFR) and the c-Met proto-oncogene, are critical regulators of cellular signaling pathways. Their dysregulation is often implicated in the proliferation of cancer cells, making them significant targets for anticancer therapies.

Currently, there is no publicly available research that specifically details the inhibitory activity of 4,7-dichloro-1H-benzo[d]triazole against EGFR, c-Met, or other kinases. While the broader class of benzotriazoles has been investigated for kinase inhibition, specific data for this dichlorinated derivative is not present in the reviewed literature.

Glycosidase Inhibition Research (e.g., α-glucosidase)

Glycosidases, including α-glucosidase, are enzymes that play a crucial role in carbohydrate metabolism. Inhibition of these enzymes can be a therapeutic strategy for managing conditions like type 2 diabetes by controlling post-prandial hyperglycemia.

Specific studies on the α-glucosidase inhibitory potential of 4,7-dichloro-1H-benzo[d]triazole are not found in the current body of scientific literature. Although various triazole derivatives have been synthesized and evaluated for this activity, data pertaining to this particular compound is absent.

Cholinesterase Inhibition Research (e.g., AChE, BuChE)

Cholinesterases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the management of Alzheimer's disease.

There is a lack of specific research investigating the inhibitory effects of 4,7-dichloro-1H-benzo[d]triazole on AChE and BuChE. While the benzotriazole (B28993) scaffold has been incorporated into molecules designed as cholinesterase inhibitors, the standalone activity of this compound has not been reported.

DNA Gyrase Inhibition Research

DNA gyrase is an essential bacterial enzyme that is involved in DNA replication, repair, and recombination. It is a well-established target for antibacterial agents.

No specific studies detailing the inhibitory action of 4,7-dichloro-1H-benzo[d]triazole against DNA gyrase have been identified in the available scientific literature. Research on DNA gyrase inhibitors has explored various heterocyclic compounds, but specific data for this molecule is not available.

Mechanistic Research in Antimicrobial Contexts

The rise of antimicrobial resistance necessitates the discovery of new compounds with novel mechanisms of action. The potential of 4,7-dichloro-1H-benzo[d]triazole as an antimicrobial agent has been a subject of scientific interest.

Antibacterial Action Modalities

Understanding the specific ways in which a compound exerts its antibacterial effects is crucial for its development as a drug. This includes identifying the cellular processes it disrupts or the specific molecular targets it binds to within the bacterial cell.

Despite the interest in triazole-containing compounds for their antibacterial properties, there is no specific research available that elucidates the antibacterial action modalities of 4,7-dichloro-1H-benzo[d]triazole. Studies on related compounds often involve complex derivatives where the benzotriazole moiety is part of a larger molecular structure, making it difficult to attribute the antibacterial activity to the dichlorinated benzotriazole core alone.

Antifungal Action Modalities

Derivatives of benzotriazole have shown notable antifungal properties. The primary mechanism of action for many azole-based antifungal agents is the inhibition of ergosterol (B1671047) synthesis, a crucial component of the fungal cell membrane. nih.gov Specifically, these compounds often target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is dependent on cytochrome P450. nih.gov By binding to the iron in porphyrins, azoles disrupt the ergosterol biosynthesis pathway, leading to an accumulation of 14-demethylated sterols and compromising the integrity of the fungal cell membrane. nih.gov

Research into various substituted benzotriazole derivatives has revealed potent activity against a range of fungal pathogens. For instance, certain 5,6-substituted benzotriazoles have exhibited significant antifungal effects, with Minimum Inhibitory Concentrations (MICs) against Candida albicans as low as 1.6 μg/mL. nih.gov The introduction of small, hydrophobic groups like dichloro substitutions on the benzotriazole ring has been shown to yield compounds effective against both Candida and Aspergillus species. nih.gov

Antiviral Action Pathways

The antiviral potential of benzotriazole derivatives has been a key area of research. Studies have focused on the activity of these compounds against a variety of RNA and DNA viruses.

One notable area of investigation has been against the Human Respiratory Syncytial Virus (RSV). Certain 5,6-dichloro-1-phenyl-1(2)H-benzo[d] nih.govresearchgate.netddtjournal.comtriazole derivatives have demonstrated potent, micromolar inhibition of RSV infection in cell-based assays. nih.govresearchgate.net These compounds exhibit low cytotoxicity and appear to be specific to RSV, with no significant activity against other tested viruses. nih.govresearchgate.net Further mechanistic studies suggest that these dichlorophenyl-benzotriazoles act during the early stages of the RSV infection cycle. researchgate.net Evidence from studies using an RSV mutant strain expressing only the F envelope glycoprotein, combined with in silico modeling, points towards the viral fusion process as the likely target of these compounds. nih.govresearchgate.net

Additionally, research into other benzotriazole derivatives has shown selective antiviral activity against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family. nih.gov A hit compound from this research was found to protect cells from viral infection, likely by interfering with the early phase of infection, specifically the viral attachment process. nih.gov This compound did not exhibit virucidal activity, suggesting its mechanism is focused on preventing the virus from entering host cells. nih.gov

Antiproliferative Activity Research in Cellular Models

Benzotriazole and its derivatives have been extensively studied for their potential as anticancer agents. The 1,2,3-triazole ring is a common feature in compounds with antiproliferative activity due to its ability to form hydrogen bonds and interact with various enzymes and receptors. nih.gov

Research has shown that derivatives of 1,2,4-triazole (B32235) can inhibit the growth of various cancer cell lines, including human erythromyeloblastoid leukemia (K562), human breast adenocarcinoma (MDA-MB-231), human colon adenocarcinoma (HT29), and human hepatocellular liver carcinoma (HepG2). ddtjournal.com Similarly, coumarin-triazole hybrids have demonstrated antiproliferative activity against multiple cancer cell lines, with some showing significantly greater activity than the precursor compounds. nih.gov

Interactive Table: Antiproliferative Activity of Selected Triazole Derivatives

Compound TypeCell Line(s)Key Findings
1,3,4-Oxadiazole and 1,2,4-Triazole DerivativesK562, MDA-MB-231, HT29, HepG2Several compounds showed over 50% inhibition against K562 cells. ddtjournal.com
Coumarin-Triazole HybridsMCF7 (Breast Cancer)Hybrids were 5 to 25 times more active than the precursor hymecromone. nih.gov
1,2,3-Triazole-Containing Chalcone (B49325) DerivativesA549 (Lung Cancer)Showed potential activity with IC50 values in the micromolar range. nih.gov
Spirooxindole-Derived Morpholine-Fused 1,2,3-TriazolesA549 (Lung Cancer)Some compounds exhibited activity comparable to doxorubicin. nih.gov

Apoptosis Induction Pathways

A key mechanism through which triazole derivatives exert their antiproliferative effects is the induction of apoptosis, or programmed cell death.

Studies on novel triazole-linked 2-phenyl benzoxazole (B165842) derivatives have shown that they can act as negative regulators of apoptosis-inhibiting microRNAs (miRNAs) in Drosophila melanogaster. nih.gov By inhibiting these miRNAs, the compounds lead to increased caspase activity, which in turn promotes the caspase-dependent apoptotic pathway. nih.gov These compounds were also found to increase mitochondrial reactive oxygen species (ROS) levels, a known trigger for apoptotic cell death. nih.gov

Further research on coumarin-triazole hybrids demonstrated that they induce cell death in MCF7 breast cancer cells through apoptosis. rsc.org Some of these hybrids were also shown to disrupt the mitochondrial membrane potential. rsc.org The induction of apoptosis in various cancer cell lines by triazole derivatives often involves the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov

Cell Cycle Modulation

In addition to inducing apoptosis, certain triazole derivatives can exert their antiproliferative effects by modulating the cell cycle.

Research on synthetic 1,2,4-triazole-3-carboxamides has shown that these compounds can induce cell cycle arrest in leukemia cells. nih.gov Specifically, some derivatives were found to arrest Hep G2 cancer cells in the S and G2/M phases of the cell cycle. pensoft.net This cell cycle arrest prevents cancer cells from proliferating and can ultimately lead to cell death.

Structure-Activity Relationship (SAR) Studies for Design and Optimization

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective derivatives.

For 1,2,4-triazole derivatives, SAR studies have provided valuable insights. For example, in a series of antifungal triazole compounds, it was found that derivatives with electron-withdrawing groups like -NO2 and -CF3 at the 7-position of a benzotriazine-4-one moiety exhibited more effective antifungal activity. nih.gov

In the context of antiproliferative activity, SAR studies on 1,2,3-triazole-containing chalcone derivatives revealed that a bromo group was essential for activity against A549 lung cancer cells. nih.gov For pyridine-containing 1,2,3-triazole derivatives, a methyl group on the triazole and a fluoro group on the phenyl ring were found to be advantageous for activity. nih.gov

Influence of Dichloro Substitution on Biological Interactions

The presence and position of chloro substituents on the benzotriazole ring have a significant impact on the biological activity of these compounds.

In the case of antiviral activity against RSV, the 5,6-dichloro substitution on the phenyl-benzotriazole scaffold was a key feature of the most potent inhibitors. nih.govresearchgate.net This suggests that the dichloro substitution plays a critical role in the interaction of these compounds with their viral target, likely the fusion protein. nih.gov

For antifungal activity, the introduction of small hydrophobic groups, such as dichloro substitutions, has been shown to lead to compounds with broad-spectrum activity against both Candida and Aspergillus species. nih.gov This indicates that the lipophilicity conferred by the chlorine atoms enhances the ability of these compounds to penetrate fungal cell membranes and interact with their intracellular targets.

Impact of N-Substitution Patterns on Activity

The substitution pattern on the nitrogen atoms of the triazole ring is a pivotal determinant of the biological activity of benzotriazole derivatives. The specific placement and nature of these substituents can dramatically alter the compound's potency and spectrum of action. Research on the closely related 5,6-dichloro-1H-benzo[d] nih.govnih.govworldbiologica.comtriazole isomer offers significant insights into these structure-activity relationships (SAR), particularly in the context of antiviral agents. mdpi.com

A study involving the synthesis of various N-substituted 5,6-dichlorobenzotriazole (B1348343) derivatives demonstrated that the nature of the substituent is crucial for activity against Coxsackievirus B5 (CVB5). mdpi.com Key findings from this research include:

Requirement of an Aromatic Amide Moiety: Initial screenings indicated that derivatives featuring an aromatic amide group attached to a benzylamine (B48309) linker at one of the triazole nitrogens were necessary for significant antiviral activity. For instance, converting the amine group of an intermediate to a p-chlorobenzoyl amide resulted in a notable increase in antiviral potency. mdpi.com

Influence of Linker Position: The point of attachment on the benzyl (B1604629) linker also plays a role. Derivatives where the side chain was attached at the 3'-position of the benzyl ring generally showed activity, which could be further enhanced by substitutions on the terminal amide. mdpi.com

Effect of Substituent Type: When comparing different N-functionalizations on the benzylamine portion, aromatic amides proved superior. Aliphatic amides and various urea (B33335) derivatives derived from the same chlorinated intermediate showed a marked decrease or complete loss of antiviral activity. mdpi.com However, in a different series based on a dimethyl benzotriazole scaffold, certain aliphatic-urea compounds did exhibit moderate anti-CVB5 activity, suggesting the influence of the benzotriazole core itself on the SAR of the N-substituents. mdpi.com

These findings underscore that a delicate interplay between the core benzotriazole structure, the nature of the N-substituent, and its positioning governs the ultimate biological effect.

Table 1: Impact of N-Substitution on Antiviral Activity of 5,6-Dichlorobenzotriazole Derivatives against CVB5 This interactive table summarizes the structure-activity relationship data. EC₅₀ values represent the concentration required for 50% inhibition.

Base Scaffold N-Substituent Linker Terminal Group Compound Name Example Antiviral Activity (EC₅₀)
5,6-Dichlorobenzotriazole3'-AminobenzylAmine (Intermediate)3-((5,6-dichloro-1H-benzo[d] nih.govnih.govworldbiologica.comtriazol-1-yl)methyl)aniline52 µM
5,6-Dichlorobenzotriazole3'-Aminobenzyl4-ChlorobenzamideN-(3-((5,6-dichloro-1H-benzo[d] nih.govnih.govworldbiologica.comtriazol-1-yl)methyl)phenyl)-4-chlorobenzamide9 µM
5,6-Dichlorobenzotriazole3'-Aminobenzyl3,4,5-TrimethoxybenzamideN-(3-((5,6-dichloro-1H-benzo[d] nih.govnih.govworldbiologica.comtriazol-1-yl)methyl)phenyl)-3,4,5-trimethoxybenzamide18.5 µM
5,6-Dichlorobenzotriazole3'-AminobenzylAliphatic Amide / Urea-Inactive

Design of Analogs for Enhanced Target Selectivity

The design of analogs based on the 4,7-dichloro-1H-benzo[d] nih.govnih.govworldbiologica.comtriazole scaffold is a key strategy for improving potency and selectivity towards specific biological targets, such as protein kinases or viral proteins. This rational design approach leverages the known SAR of the benzotriazole core to create novel molecules with optimized properties.

One successful design strategy involves the use of molecular linkers. It was observed that while a particular N,N'-bis(4-(5,6-dichloro-1H-benzotriazol-1-yl)phenyl)succinimide derivative was inactive, the introduction of a flexible methylene (B1212753) spacer between the benzotriazole ring and the phenyl group restored antiviral activity. mdpi.com This highlights how linkers can provide the necessary conformational freedom for the molecule to adopt an optimal binding pose within the target's active site.

Another powerful approach is the creation of hybrid molecules, where the benzotriazole scaffold is combined with other pharmacologically active moieties. For example, novel benzotriazole derivatives have been linked to imidazole-thione structures to create analogs of the tubulin inhibitor CA-4. nih.gov This strategy aims to combine the advantageous properties of both fragments to achieve a synergistic effect or to direct the molecule to a specific target, in this case, the colchicine (B1669291) binding site on tubulin. nih.gov

Furthermore, modifying the halogen substitution pattern on the benzotriazole ring is a proven method for fine-tuning activity and improving the therapeutic profile. Research on analogs of the protein kinase CK2 inhibitor 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) has shown that creating diiodo- or dibromo-diiodo- variants can lead to compounds with different toxicity profiles and potentially simpler synthetic routes. nih.gov For example, the 5,6-diiodo analog (HIIH) was found to be a potent CK2 inhibitor with less impact on mitochondrial activity compared to the parent tetrabromo compound, making it a potentially safer lead compound. nih.gov This principle of "halogen engineering" is directly applicable to the 4,7-dichloro scaffold for developing analogs with enhanced selectivity for a desired kinase and reduced off-target effects.

By systematically exploring N-substitutions, introducing linkers, creating hybrid molecules, and modifying the halogenation pattern, researchers can rationally design analogs of 4,7-dichloro-1H-benzo[d] nih.govnih.govworldbiologica.comtriazole with superior potency and selectivity for a wide range of therapeutic targets. nih.govresearchgate.net

Advanced Materials Science and Engineering Applications

Integration into Conjugated Polymers for Optoelectronic Devices

The benzotriazole (B28993) moiety is a valuable building block in the design of donor-acceptor (D-A) conjugated polymers for optoelectronic applications, including organic light-emitting diodes (OLEDs). The electron-deficient nature of the benzotriazole unit allows for the tuning of the polymer's electronic and photophysical properties. rsc.orgrsc.org

Research on related benzotriazole-containing polymers has demonstrated their potential. For instance, conjugated polymers incorporating 5,6-difluorobenzotriazole have been synthesized and shown to have tunable optical and electrochemical properties. mdpi.com These polymers, when used as the light-emitting layer in OLEDs, have produced devices with green and red luminescence. mdpi.com The introduction of halogen atoms, such as fluorine, can stabilize the HOMO and LUMO energy levels of the polymers, which is beneficial for the oxidative stability of the devices. mdpi.com

Fluorene-benzotriazole based polymers have also been investigated for their potential in white light-emitting OLEDs. The incorporation of a thiophene (B33073) linker into the polymer backbone can tune the emission characteristics, leading to broader electroluminescence spectra. nih.gov While specific data on polymers containing the 4,7-dichloro-1H-benzo[d] rsc.orgescholarship.orgmdpi.comtriazole unit is limited, the established principles of D-A polymer design suggest that the dichloro-substitution would further enhance the electron-accepting properties of the benzotriazole unit, potentially leading to materials with deep HOMO/LUMO levels and improved performance in optoelectronic devices.

Table 1: Properties of Benzotriazole-Containing Polymers for Optoelectronics

Polymer TypeKey FeaturesPotential Application
5,6-difluorobenzotriazole-basedTunable optical and electrochemical properties, stable energy levels.Green and red emitting OLEDs. mdpi.com
Fluorene-benzotriazole-basedBroad electroluminescence spectra with linker modification.White light-emitting OLEDs. nih.gov

Role in Organic Solar Cells (OSCs)

In the field of organic photovoltaics, benzotriazole-containing polymers have emerged as promising materials for use in the active layer of organic solar cells. rsc.org The electron-deficient character of the benzotriazole unit, when incorporated into a D-A polymer, facilitates intramolecular charge transfer, which is crucial for efficient light harvesting and charge separation.

Applications in Luminescent and Electrochromic Materials

The inherent electronic structure of the benzotriazole ring system makes it a suitable component for both luminescent and electrochromic materials. The fluorescence properties of benzotriazole derivatives can be tuned by chemical modification. nsf.govdtic.mil For instance, the formation of four-coordinated benzotriazole-borane compounds has led to a new class of materials with strong and tunable fluorescence emission, highlighting the potential of the benzotriazole core in creating novel fluorophores. nsf.gov

In the context of electrochromism, benzotriazole-containing conjugated polymers exhibit color changes upon electrochemical oxidation and reduction. rsc.orgnih.gov This property is desirable for applications such as smart windows and displays. Polymers incorporating benzotriazole and 3,4-ethylenedioxythiophene (B145204) (EDOT) units have been synthesized and show reversible redox behavior and distinct color transitions. rsc.orgresearchgate.net The introduction of different side chains on the benzotriazole unit can affect the switching speed and optical contrast of the resulting electrochromic films. rsc.org Although direct studies on the electrochromic properties of 4,7-dichloro-1H-benzo[d] rsc.orgescholarship.orgmdpi.comtriazole are limited, the electron-withdrawing nature of the chlorine atoms is expected to influence the electronic transitions and, consequently, the electrochromic behavior of polymers containing this moiety.

Table 2: Electrochromic Properties of Benzotriazole-Containing Polymers

Polymer SystemColor Change (Neutral to Oxidized)Key Performance Metrics
Poly(4,7-bis(3′,4′-ethylenedioxythiophen-2′-yl)-2-alkylbenzotriazole-5′,5′-diyl-alt-(3,4-dialkoxy-thiophen-2,5-diyl))Saturated blue to transmissive light blueOptical contrasts of 46% (visible) and 72% (near-infrared). rsc.org
Benzotriazole-EDOT copolymersMulticolored electrochromic propertiesEnhanced stability and distinct color states. researchgate.net

Design of Metal-Organic Frameworks (MOFs) Utilizing Benzotriazole Units

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. uni-augsburg.deresearchgate.net The properties of MOFs, such as their porosity and catalytic activity, can be tailored by the choice of the organic linker. Benzotriazole and its derivatives are attractive candidates for use as linkers in MOF synthesis due to the presence of nitrogen atoms that can coordinate with metal centers. mdpi.comresearchgate.net

While the direct use of 4,7-dichloro-1H-benzo[d] rsc.orgescholarship.orgmdpi.comtriazole in MOF synthesis is not extensively documented, research on related benzotriazole-based MOFs demonstrates their potential. For example, a MOF synthesized using 1,2,3-benzotriazole and zinc nitrate (B79036) has been shown to have anticorrosive properties. mdpi.com Another study reported the synthesis of linear MOFs from bis(1-benzotriazolyl)methane and zinc or copper nitrates. researchgate.net The introduction of functional groups, such as chlorine atoms, onto the benzotriazole linker could be a strategy to modify the electronic environment within the MOF pores and enhance properties such as gas adsorption or catalytic activity. Defect-engineered MOFs, where modified linkers are introduced to create unsaturated metal sites, have shown improved adsorption properties, a strategy that could potentially be applied to dichloro-benzotriazole linkers. nih.gov

Development of Optical Waveguides and Related Systems

Optical waveguides are structures that guide light from one point to another. Organic molecules that can self-assemble into well-defined micro- or nanostructures with desirable photoluminescence properties are promising candidates for fabricating organic optical waveguides.

While there are no direct reports on the use of 4,7-dichloro-1H-benzo[d] rsc.orgescholarship.orgmdpi.comtriazole for optical waveguides, studies on related donor-acceptor-donor (D-A-D) structures based on 1H-benzo[d]imidazole have shown that these materials can form single crystals that act as optical waveguides. mdpi.com These materials exhibit luminescence in the visible spectrum and have low optical loss coefficients. mdpi.com The self-assembly is often facilitated by intermolecular interactions, such as hydrogen bonding. Given the structural similarities and the presence of N-H bonds in 4,7-dichloro-1H-benzo[d] rsc.orgescholarship.orgmdpi.comtriazole, it is plausible that its derivatives could also form supramolecular structures capable of waveguiding light. The chlorine substituents would likely influence the packing of the molecules in the solid state and the photophysical properties of the resulting assemblies.

Supramolecular Assembly for Functional Materials

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of 4,7-dichloro-1H-benzo[d] rsc.orgescholarship.orgmdpi.comtriazole to participate in hydrogen bonding (via the N-H group) and potentially other non-covalent interactions makes it a valuable building block for the construction of functional supramolecular materials. nih.gov

The benzotriazole moiety itself is known to be a versatile component in supramolecular chemistry. nih.govresearchgate.net For instance, it can be used as a synthetic auxiliary and as a good leaving group in various chemical reactions. nih.gov The adsorption behavior of 1H-benzotriazole on metal surfaces, which is a form of supramolecular interaction, is the basis for its use as a corrosion inhibitor. researchgate.net The introduction of two chlorine atoms at the 4 and 7 positions of the benzotriazole ring would significantly alter its electronic and steric properties, which in turn would influence its self-assembly behavior and the properties of the resulting supramolecular materials. These modifications could be exploited to design new materials with specific functions, such as sensors or catalysts, based on controlled molecular recognition and assembly processes.

Coordination Chemistry and Ligand Design

Benzotriazole (B28993) as a Ligand in Transition Metal Complexes

Benzotriazole and its derivatives are well-established ligands in the formation of transition metal complexes. researchgate.net They can coordinate to metal centers through the nitrogen atoms of the triazole ring. rsc.org The specific compound 4,7-dichloro-1H-benzo[d] sysrevpharm.orgnih.govrsc.orgtriazole, while not extensively documented in dedicated studies, would be expected to exhibit the characteristic coordination behavior of the benzotriazole family, influenced by the electron-withdrawing nature of its chlorine atoms. This electronic modification can affect the stability and properties of the resulting metal complexes.

The 1,2,3-triazole unit offers several potential coordination sites, enabling it to act as a versatile ligand. researchgate.net

Monodentate Coordination: The most common coordination mode involves the N3 atom of the triazole ring. This is considered the "regular" coordination mode for 1,4-disubstituted-1,2,3-triazoles. researchgate.net Coordination through the less electron-rich N2 atom, termed "inverse" coordination, is also possible but less frequent. researchgate.net

Bridging Coordination: Benzotriazoles can also function as bridging ligands, linking two metal centers, typically utilizing the N2 and N3 atoms. researchgate.net This capability is crucial in the construction of polynuclear complexes and coordination polymers.

While specific examples involving 4,7-dichloro-1H-benzo[d] sysrevpharm.orgnih.govrsc.orgtriazole are not prevalent in the literature, the fundamental principles of monodentate and bridging coordination observed for the parent benzotriazole system are directly applicable.

The synthesis of metal complexes with triazole-based ligands generally involves the reaction of a metal salt with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. nih.govnih.gov The mixture is often refluxed to facilitate the reaction, leading to the precipitation of the complex upon cooling. nih.gov

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

FTIR Spectroscopy: This technique is used to identify the coordination sites of the ligand. A shift in the stretching frequencies of specific groups, such as C=N or N-N, upon complexation indicates their involvement in bonding to the metal ion. sysrevpharm.orgnih.gov New bands at lower frequencies can also confirm the formation of metal-nitrogen (M-N) bonds. sysrevpharm.org

UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the complex. nih.govresearchgate.net The position and number of d-d transition bands can help in assigning a geometry, such as octahedral or tetrahedral, to the coordination sphere of the metal. nih.govresearchgate.net

NMR Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the complexes in solution. nih.govmdpi.com Changes in the chemical shifts of protons and carbons near the coordination site can confirm the ligand's binding to the metal.

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive proof of the structure, including bond lengths, bond angles, and the precise coordination environment of the metal center. rsc.orgresearchgate.net

Table 1: General Spectroscopic Changes upon Coordination of Triazole Ligands

Spectroscopic TechniqueObservationImplication
FTIR Shift in C=N and N-N stretching frequencies. sysrevpharm.orgnih.govInvolvement of triazole nitrogen atoms in coordination. sysrevpharm.org
Appearance of new bands in the low-frequency region. sysrevpharm.orgFormation of new Metal-Ligand (M-N) bonds. sysrevpharm.org
UV-Vis Appearance of d-d transition bands. researchgate.netInformation on the electronic structure and geometry of the metal center. nih.govresearchgate.net
NMR Change in chemical shifts of ligand protons/carbons near the binding site. mdpi.comConfirmation of ligand-metal interaction in solution. mdpi.com

Supramolecular Interactions in Triazole-based Systems

The unique electronic structure of the triazole ring, combined with the chloro-substituents in 4,7-dichloro-1H-benzo[d] sysrevpharm.orgnih.govrsc.orgtriazole, facilitates a range of non-covalent interactions that are fundamental to supramolecular chemistry.

Hydrogen Bonding and Halogen Bonding

Hydrogen Bonding: The 1,2,3-triazole ring is an effective hydrogen bond donor (via the N-H group) and acceptor (via the lone pairs on the nitrogen atoms). rsc.orgnih.gov This capability is crucial for building larger supramolecular architectures and plays a significant role in the self-assembly of triazole-containing molecules. nih.gov The formation of hydrogen-bonded systems can be studied using techniques like variable-temperature electronic spectroscopy. rsc.org

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.gov The chlorine atoms in 4,7-dichloro-1H-benzo[d] sysrevpharm.orgnih.govrsc.orgtriazole, being attached to an electron-withdrawing aromatic system, are capable of forming halogen bonds. This interaction is highly directional and has become a powerful tool in crystal engineering and the design of supramolecular assemblies. nih.govnih.gov The strength of halogen bonds increases in the order Cl < Br < I. nih.gov

Anion Recognition and Sensing

The 1,2,3-triazole ring is a valuable functional unit for anion recognition. rsc.org This is attributed to its ability to form hydrogen bonds and the presence of a highly polarized C-H bond, which can interact with anions. rsc.org Furthermore, the capacity for halogen bonding provides an additional mechanism for anion interaction. nih.gov Charge-neutral receptors incorporating halogen bond donors have been shown to bind strongly and selectively to certain anions, such as iodide, in aqueous solutions. nih.gov The combination of hydrogen and halogen bonding capabilities in a molecule like 4,7-dichloro-1H-benzo[d] sysrevpharm.orgnih.govrsc.orgtriazole makes it a potential candidate for the design of selective anion sensors.

Self-Assembly Principles and Mechanisms

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For triazole-based systems, the primary driving forces for self-assembly are hydrogen bonding and π–π stacking interactions. rsc.org The flat, aromatic structure of the benzotriazole core promotes stacking, while the hydrogen bonding capabilities of the triazole ring direct the arrangement of molecules. rsc.org The presence of halogen atoms can introduce halogen bonding as an additional, highly directional interaction that can be used to control the self-assembly process and create complex, well-defined nanostructures like fibers, rods, and sheets. nih.govarabjchem.org The interplay of these various non-covalent forces dictates the final supramolecular architecture. rsc.org

Environmental Chemistry Research and Degradation Pathways

Photodegradation Studies under Simulated Environmental Conditions

Photodegradation is a key process that can break down chemical compounds in the environment through the action of sunlight. For chlorinated benzotriazoles, this process is influenced by factors such as pH, the presence of dissolved organic matter, and metal ions.

Detailed research on the photodegradation of the closely related compound 5-chlorobenzotriazole (CBT) reveals that it follows first-order reaction kinetics under UV irradiation. The half-life of CBT in aqueous solutions can range from 5.1 to 20.5 hours, depending on the specific conditions. The rate of photodegradation is notably dependent on the pH of the solution, with faster degradation observed in more acidic environments. Conversely, the presence of humic acid, a component of dissolved organic matter, and certain metal ions like Cu²⁺ and Fe³⁺ can inhibit the photolysis of CBT.

Based on these findings for a monochlorinated analogue, it is anticipated that 4,7-dichloro-1H-benzo[d] mdpi.comnih.govnih.govtriazole will also undergo photodegradation. The presence of two chlorine atoms on the benzene (B151609) ring may influence the rate of this process. The primary photodegradation pathway for chlorinated benzotriazoles involves the cleavage of the N-N and N-NH bonds within the triazole ring, as well as dechlorination processes.

Interactive Data Table: Photodegradation Half-life of 5-chlorobenzotriazole (CBT) under Various Conditions

ConditionpHPresence of Metal Ions/Humic AcidHalf-life (hours)
Aqueous Solution7.0None~10.2
Aqueous Solution5.0None~5.1
Aqueous Solution9.0None~20.5
Aqueous Solution with Cu²⁺7.0PresentSlower than without ions
Aqueous Solution with Fe³⁺7.0PresentSlower than without ions
Aqueous Solution with Humic Acid7.0PresentSignificantly Slower

Note: This data is for 5-chlorobenzotriazole and is used to infer the potential behavior of 4,7-dichloro-1H-benzo[d] mdpi.comnih.govnih.govtriazole.

Biodegradation Kinetics and Mechanisms in Environmental Matrices

Biodegradation, the breakdown of organic compounds by microorganisms, is a crucial pathway for the removal of contaminants from soil and water. The biodegradability of benzotriazoles can be influenced by the redox conditions of the environment (i.e., whether it is aerobic or anaerobic).

Studies on the biodegradation of 5-chlorobenzotriazole (CBT) in aquifer materials have shown that it can be degraded under both aerobic and various anaerobic conditions (nitrate-reducing, sulfate-reducing, and Fe(III)-reducing). Interestingly, CBT was found to degrade more rapidly under anaerobic, specifically nitrate-reducing, conditions, with a half-life of 21 days, compared to a half-life of 47 days under aerobic conditions. This suggests that for chlorinated benzotriazoles, anaerobic biodegradation may be a more significant attenuation process in certain environments.

A key biotransformation pathway observed for CBT is reductive dechlorination, where the chlorine atom is removed from the benzene ring to form the parent compound, benzotriazole (B28993). This process is a critical first step in the ultimate breakdown of the molecule. Given the presence of two chlorine atoms in 4,7-dichloro-1H-benzo[d] mdpi.comnih.govnih.govtriazole, it is plausible that it would also undergo sequential reductive dechlorination under anaerobic conditions.

Interactive Data Table: Biodegradation Half-lives of 5-chlorobenzotriazole (CBT) in Aquifer Materials

Redox ConditionHalf-life (days)
Aerobic47
Anaerobic (Nitrate-reducing)21
Anaerobic (Sulfate-reducing)Slower than nitrate-reducing
Anaerobic (Fe(III)-reducing)Slower than nitrate-reducing

Note: This data is for 5-chlorobenzotriazole and provides an indication of the potential biodegradation behavior of 4,7-dichloro-1H-benzo[d] mdpi.comnih.govnih.govtriazole.

Environmental Transport and Distribution Modeling

The transport and distribution of a chemical in the environment are governed by its physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These properties determine whether a compound is likely to remain in the water phase, adsorb to soil and sediment, or volatilize into the atmosphere.

Benzotriazoles are generally characterized by high water solubility and low vapor pressure, which indicates that they will predominantly be found in the aquatic environment. Their potential for adsorption to soil and sediment is moderate. For chlorinated benzotriazoles, the addition of chlorine atoms to the benzene ring increases their hydrophobicity (higher Kow value) compared to the parent benzotriazole.

This increased hydrophobicity suggests that 4,7-dichloro-1H-benzo[d] mdpi.comnih.govnih.govtriazole would have a greater tendency to adsorb to organic matter in soil and sediment compared to non-chlorinated benzotriazoles. Consequently, while it is still expected to be mobile in aquatic systems, its transport may be somewhat retarded by partitioning to solid phases. Modeling studies for benzotriazoles generally predict that they will partition primarily to the water and soil compartments, with negligible amounts in the air and sediment over the long term.

Identification of Transformation Products and Their Research Implications

The identification of transformation products is crucial for a complete understanding of the environmental fate of a compound, as these products may themselves be persistent, toxic, or more mobile than the parent compound.

For chlorinated benzotriazoles, several transformation pathways and products have been proposed based on laboratory studies of related compounds. As mentioned, reductive dechlorination is a significant biotransformation pathway for 5-chlorobenzotriazole under anaerobic conditions, leading to the formation of benzotriazole.

Under photolytic conditions, the degradation of 5-chlorobenzotriazole has been shown to produce chlorinated anilines and other aromatic compounds through the cleavage of the triazole ring. The formation of such products is of environmental concern as some anilines are known to be toxic.

For 4,7-dichloro-1H-benzo[d] mdpi.comnih.govnih.govtriazole, it is hypothesized that its degradation would lead to a series of chlorinated and non-chlorinated intermediates. Potential transformation pathways could include:

Sequential Reductive Dechlorination (Biodegradation):

4,7-dichloro-1H-benzo[d] mdpi.comnih.govnih.govtriazole → 4-chloro-1H-benzotriazole / 7-chloro-1H-benzotriazole → 1H-benzotriazole

Photodegradation:

Cleavage of the triazole ring to form dichlorinated aniline (B41778) derivatives.

Photolytic dechlorination to form monochlorinated benzotriazoles and subsequently benzotriazole.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Selective Functionalization

The future synthesis of 4,7-dichloro-1H-benzo[d] chemicalstore.comnih.govresearchgate.nettriazole derivatives will likely focus on achieving regioselective functionalization, particularly at the N1 and N2 positions of the triazole ring, which is a common challenge in benzotriazole (B28993) chemistry. mdpi.com

Key Research Avenues:

Regioselective N-Alkylation and N-Arylation: Developing novel catalytic systems (e.g., copper, palladium, rhodium) to selectively introduce alkyl or aryl groups at the N1 versus the N2 position is a primary objective. The electronic nature of the dichlorinated ring will influence this selectivity. Research into metal-catalyzed coupling reactions, which have proven effective for other benzotriazoles, will be crucial. researchgate.netrsc.org

Directed C-H Functionalization: Modern synthetic methods enabling the direct functionalization of C-H bonds on the benzene (B151609) ring (at positions 5 and 6) without pre-functionalized starting materials would be a significant advancement. This would allow for the late-stage modification of the scaffold, rapidly generating diverse molecular libraries.

Organocatalytic Approaches: Exploring metal-free, organocatalytic methods for synthesizing and functionalizing the benzotriazole core is a growing area of interest. nih.gov For instance, amine-catalyzed reactions, such as the [3+2] cycloaddition followed by oxidative aromatization, offer a pathway to functionalized benzotriazoles under mild, copper-free conditions. nih.gov

Flow Chemistry and Scalable Synthesis: Transitioning from batch synthesis to continuous flow processes will be important for producing these compounds on a larger scale for extensive testing. This approach offers benefits in terms of safety, efficiency, and scalability, as demonstrated for other heterocyclic compounds. nih.gov

A study involving the synthesis of quinoline-based chemicalstore.comnih.govresearchgate.net-triazole hybrids utilized 4,7-dichloroquinoline (B193633) as a starting material, which underwent reaction with sodium azide (B81097) to form an azido (B1232118) intermediate, subsequently used in a copper(I)-catalyzed "click" reaction. researchgate.net This highlights a potential route where a dichlorinated precursor can be effectively used to build more complex heterocyclic systems.

Advanced Computational Approaches for Structure-Function Prediction

Computational modeling is an indispensable tool for accelerating the discovery and optimization of novel compounds. For 4,7-dichloro-1H-benzo[d] chemicalstore.comnih.govresearchgate.nettriazole, computational studies will be vital for predicting its properties and guiding experimental work.

Key Research Avenues:

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) will be employed to understand the fundamental electronic structure, reactivity, and spectroscopic properties of the molecule. Such studies can predict the most likely sites for electrophilic and nucleophilic attack, rationalize regioselectivity in functionalization reactions, and calculate pKa values. researchgate.net

Molecular Docking and Virtual Screening: In medicinal chemistry, molecular docking will be used to predict the binding modes and affinities of 4,7-dichloro-1H-benzotriazole derivatives with various biological targets, such as protein kinases, reverse transcriptase, or microbial enzymes. nih.govnih.gov This allows for the rapid virtual screening of large compound libraries to identify promising candidates for synthesis and biological testing.

Structure-Activity Relationship (SAR) Modeling: Quantitative Structure-Activity Relationship (QSAR) models will be developed to correlate the structural features of a series of derivatives with their biological activity. For example, in a study on benzimidazole (B57391) derivatives, SAR analysis revealed that substitutions at specific positions (N1, C2, C5, and C6) greatly influence anti-inflammatory activity. mdpi.com Similar models for 4,7-dichloro-1H-benzotriazole would guide the design of analogues with enhanced potency and selectivity.

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.gov Early-stage in silico ADMET profiling of 4,7-dichloro-1H-benzotriazole derivatives can help identify candidates with favorable drug-like properties and deprioritize those likely to fail in later development stages.

The table below shows examples of computational data for related benzotriazole derivatives, illustrating the types of insights that can be gained.

Compound/DerivativeComputational MethodFindingReference
4'-fluoro-benzotriazole-acrylonitrileMolecular DockingThe 4'-fluoro benzotriazole scaffold establishes hydrophobic connections with β-chain amino acids of tubulin, including Leuβ248, Alaβ316, and Lysβ352. nih.gov
1-Hydroxybenzotriazole DerivativesDFT (B3LYP/6-31+G)Introduction of electron-withdrawing groups lowers pKa, enhancing the concentration of the nucleophilic anionic form, but also decreases charge density on the active oxygen atom. researchgate.net
Quinoline-based chemicalstore.comnih.govresearchgate.net-triazole hybridMolecular DockingPredicted interaction motifs with Acetylcholinesterase (AChE), a key target in neurodegeneration research. researchgate.net

Multi-Targeting Strategies in Medicinal Chemistry Research

The "one-target, one-molecule" paradigm in drug discovery is increasingly being challenged by the multifactorial nature of complex diseases like cancer and neurodegenerative disorders. medchemexpress.com Multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets, offer a promising therapeutic approach. The benzotriazole scaffold is well-suited for the development of MTDLs. nih.gov

Key Research Avenues:

Kinase and Enzyme Inhibition: Based on the activity of related compounds like 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), a known inhibitor of protein kinase CK2, the 4,7-dichloro analogue is a prime candidate for development as a kinase inhibitor. nih.gov Future research will involve screening against panels of kinases to identify primary targets and potential off-targets, aiming for a desired polypharmacology profile.

Antimicrobial and Antiviral Agents: Benzotriazole derivatives have shown broad-spectrum antimicrobial activity. nih.gov Research on 4,7-dichloro-1H-benzotriazole could focus on developing agents that combat drug-resistant bacteria or viruses by simultaneously inhibiting multiple essential enzymes or pathways. For example, related benzotriazine analogues have been identified as HIV latency-reversing agents by inhibiting STAT5 SUMOylation. nih.gov

Neurodegenerative Diseases: The development of MTDLs for Alzheimer's disease is an active area of research. A strategy could involve designing 4,7-dichloro-1H-benzotriazole derivatives that, for instance, inhibit both acetylcholinesterase (AChE) and monoamine oxidase (MAO-B), as has been explored with benzothiazole (B30560) scaffolds. medchemexpress.com

The table below summarizes research findings for multi-targeting agents based on related heterocyclic scaffolds.

Compound ClassTargetsTherapeutic AreaKey FindingReference
Benzothiazole DerivativesHistamine H3 Receptor, AChE, BuChE, MAO-BAlzheimer's DiseaseCompound 3s was identified as a promising MTDL with high affinity for H3R and inhibitory activity against the other targets. medchemexpress.com
Benzotriazine AnaloguesSTAT5HIVActive analogues reactivate latent HIV and enhance immune effector functions without global immune activation. nih.gov
Quinazoline Derivatives3CLpro, cPLA2, sPLA2Antiviral / Anti-inflammatorySynthesized compounds showed effective inhibitory activity against multiple viral and inflammatory enzymes. nih.gov

Integration into Hybrid Functional Materials

The unique chemical properties of benzotriazoles, including their ability to coordinate with metals and their inherent UV stability, make them excellent building blocks for advanced functional materials. chemicalstore.commdpi.com The 4,7-dichloro substitution is expected to enhance these properties through modified electronic effects and intermolecular interactions.

Key Research Avenues:

Corrosion Inhibitors: Benzotriazole is a well-known and highly effective corrosion inhibitor for copper and its alloys, forming a protective passive layer on the metal surface. chemicalstore.comthegoodscentscompany.com Research into 4,7-dichloro-1H-benzotriazole will investigate whether the dichloro-substitution enhances the stability and protective properties of this film on various metals, potentially leading to more robust and persistent corrosion inhibitors for industrial applications like antifreeze and hydraulic fluids. chemicalstore.commdpi.com

Polymer Stabilizers and UV Absorbers: Due to their aromatic structure, benzotriazoles are used as UV absorbers to protect materials from degradation by UV radiation. mdpi.com The 4,7-dichloro derivative could be incorporated into polymer backbones or used as an additive to create materials with enhanced thermal stability and resistance to photodegradation.

Graphene-Based Nanocomposites: Noncovalent modification of graphene with molecules like benzotriazole via π-π stacking can improve its dispersion in polymer matrices and enhance the resulting composite's properties. researchgate.net Exploring the use of 4,7-dichloro-1H-benzotriazole to functionalize graphene could lead to advanced coatings with superior mechanical strength and corrosion resistance. One study showed that benzotriazole-modified graphene exhibited significantly higher corrosion resistance than covalently modified versions. researchgate.net

Organic Electronics: The electron-accepting nature of the benzotriazole ring, enhanced by the chloro-substituents, makes this compound a candidate for use in organic electronic materials, such as in organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs).

Role in Catalysis (e.g., Organocatalysis, Metal-Catalysis)

The nitrogen-rich triazole ring of 4,7-dichloro-1H-benzotriazole makes it a versatile candidate for applications in catalysis, both as a ligand for transition metals and as an organocatalyst itself.

Key Research Avenues:

Ligand in Metal-Catalyzed Cross-Coupling: Benzotriazole has been successfully used as a simple, inexpensive, and stable ligand in various metal-catalyzed coupling reactions (e.g., Suzuki, Heck, Sonogashira, Glaser couplings) for the formation of C-C, C-N, C-O, and C-S bonds. researchgate.netrsc.orgnih.gov Future work will assess the performance of 4,7-dichloro-1H-benzotriazole as a ligand, where the electron-withdrawing chlorine atoms could modulate the electronic properties of the metal center, potentially improving catalytic activity, stability, or selectivity.

N-Heterocyclic Carbene (NHC) Precursors: The triazole ring is a core component of many N-Heterocyclic Carbene (NHC) catalysts, which are widely used in organocatalysis. acs.org Research could explore the synthesis of novel NHCs derived from 4,7-dichloro-1H-benzotriazolium salts. The electronic and steric properties imparted by the dichloro-substituents could lead to NHC catalysts with unique reactivity profiles for reactions like the benzoin (B196080) condensation or Stetter reaction.

Organocatalysis: Beyond NHCs, the benzotriazole moiety itself can participate in organocatalytic transformations. For example, pyrrolidine (B122466) has been used to catalyze the formation of benzotriazoles in a metal-free, one-pot reaction. nih.gov Investigating the intrinsic catalytic activity of 4,7-dichloro-1H-benzotriazole or its derivatives in promoting specific organic reactions is a promising area of exploration.

The table below details examples of benzotriazole and its derivatives in catalytic applications.

Catalytic SystemReaction TypeRole of BenzotriazoleKey FindingReference
CuI / 1H-BenzotriazoleGlaser CouplingLigandAn efficient and low-cost ligand for the homocoupling of terminal alkynes at room temperature. nih.gov
Pyrrolidine[3+2] Cycloaddition / AromatizationProduct (and catalyst class)A metal-free, organocatalytic route to synthesize functionalized benzotriazoles. nih.gov
Palladium / Benzotriazole DerivativesMizoroki-Heck ReactionLigandPalladium complexes with benzotriazole derivative ligands showed catalytic activity, though it was lower than some other reported systems.

Q & A

What synthetic strategies are recommended for preparing 4,7-dichloro-1H-benzo[d][1,2,3]triazole with high purity?

Methodological Answer:
A two-step halogenation approach is effective. Begin with benzotriazole and use sodium hypochlorite (NaOCl) in 50% acetic acid for chlorination, yielding ~85% product after recrystallization in acetone . For regioselective dichlorination, optimize reaction conditions (e.g., solvent, temperature) to avoid over-halogenation. Purify via column chromatography (silica gel, hexane/ethyl acetate) and confirm purity via HPLC (>98%) .

How can computational methods aid in predicting the electronic properties of this compound derivatives?

Methodological Answer:
Use density functional theory (DFT) at the B3LYP/6-311G+(d,p) level to calculate HOMO-LUMO gaps and solvatochromic behavior. Compare computational results with experimental UV-Vis spectra in solvents of varying polarity (e.g., ethanol, DMSO) to validate electronic transitions . For optoelectronic applications, model substituent effects on bandgap using Gaussian09 .

What characterization techniques are optimal for structural elucidation of halogenated benzotriazoles?

Methodological Answer:

  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., N-Cl bond length: 1.73 Å) .
  • NMR : Use 1^{1}H and 13^{13}C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]+^+ at m/z 217.96) .

How can researchers resolve discrepancies in spectroscopic data during structural analysis?

Methodological Answer:
For conflicting NMR/IR data, employ 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. Cross-validate with computational IR spectra (DFT) for vibrational mode matching . If crystallinity is poor, use PXRD to compare experimental and simulated patterns .

What strategies enhance the antimicrobial activity of 4,7-dichloro-benzotriazole derivatives?

Methodological Answer:
Introduce tetrazole or sugar moieties via click chemistry (azide-alkyne cycloaddition) to improve bioavailability . Test derivatives against Gram-positive/negative bacteria (MIC assays, 24–48 hrs) using ampicillin as a control. Optimize substituent polarity to enhance membrane penetration .

How can mechanistic insights into chlorination reactions improve synthetic efficiency?

Methodological Answer:
Study reaction kinetics via in situ FTIR to monitor intermediate formation. For NaOCl-mediated chlorination, optimize pH (4–5) to balance Cl+^+ generation and substrate stability . Explore alternative chlorinating agents (e.g., SO2_2Cl2_2) for milder conditions .

What are common impurities in dichloro-benzotriazole synthesis, and how are they mitigated?

Methodological Answer:

  • Monochlorinated byproducts : Use excess NaOCl (1.5 eq) and extended reaction time (12–18 hrs) .
  • Oxidation products : Avoid high temperatures (>60°C) and employ argon atmosphere.
  • Polyhalogenated contaminants : Purify via preparative TLC (hexane:EtOAc 7:3) .

How can 4,7-dichloro-benzotriazole be integrated into optoelectronic materials?

Methodological Answer:
Incorporate as an electron-accepting unit in donor-acceptor (D-A) polymers for organic photovoltaics (OPV). Synthesize copolymers with fluorene donors via Suzuki coupling, achieving PCE >8% . Characterize charge transport via space-charge-limited current (SCLC) measurements .

What solvent systems are optimal for studying solvatochromism in triazole derivatives?

Methodological Answer:
Use a solvent polarity gradient (e.g., cyclohexane → DMSO) to correlate UV-Vis shifts with Reichardt’s ET(30)E_T(30) parameter. For computational validation, apply the polarizable continuum model (PCM) in DFT .

How do steric effects influence the reactivity of 4,7-dichloro-benzotriazole in cross-coupling reactions?

Methodological Answer:
Bulky substituents at N1 hinder Buchwald-Hartwig amination. Use Pd(OAc)2_2/XPhos catalyst with microwave irradiation (100°C, 1 hr) to overcome steric barriers . Monitor reaction progress via 19^{19}F NMR for fluorine-containing analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.